An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a derivative of the well-known developing agent Phenidone. This document collates available physicochemical data, proposes a detailed synthetic protocol, and explores the potential pharmacological activities based on the known properties of related pyrazolidinone compounds. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, also known by its synonym Dimezone S, is a heterocyclic organic compound belonging to the pyrazolidinone class. Structurally, it is a derivative of 1-phenyl-3-pyrazolidinone (Phenidone), featuring a hydroxymethyl and a methyl group at the 4-position of the pyrazolidinone ring. While its primary documented application is in photographic developing solutions to prevent fogging and enhance image contrast, the pyrazolidinone core is a recognized pharmacophore, suggesting potential for broader applications in drug discovery and development.[1][2] This guide aims to consolidate the existing knowledge on this compound and provide a detailed framework for its synthesis and characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is presented in Table 1. The compound is a solid at room temperature with a defined melting point and moderate water solubility.
Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| CAS Number | 13047-13-7 | [5] |
| Appearance | White to beige crystalline powder | [5] |
| Melting Point | 125 °C | [6] |
| Water Solubility | 7.1 g/L | |
| IUPAC Name | 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | [3] |
| Synonyms | Dimezone S, 1-Phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidone | [3][5] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-phenyl-4-methylpyrazolidin-3-one
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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To this solution, add phenylhydrazine.
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Slowly add methyl acrylate to the reaction mixture at room temperature.
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After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-phenyl-4-methylpyrazolidin-3-one.
Step 2: Synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Dissolve 1-phenyl-4-methylpyrazolidin-3-one in a suitable solvent such as ethanol or dioxane in a round-bottom flask.
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Add a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate).
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Add an aqueous solution of formaldehyde dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature or slightly elevated temperature for several hours. Monitor the progress of the reaction by TLC.
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After completion, neutralize the reaction mixture.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive public database of the spectra for this specific molecule is not available, typical spectral features can be predicted based on its structure.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (phenyl group): multiplet in the range of 7.0-7.5 ppm. - Methylene protons adjacent to the hydroxymethyl group: singlet or AB quartet. - Methyl protons: singlet. - Hydroxymethyl protons: singlet or triplet (depending on coupling with the hydroxyl proton). - NH proton: broad singlet. |
| ¹³C NMR | - Aromatic carbons: peaks in the range of 110-150 ppm. - Carbonyl carbon: peak around 170-180 ppm. - Quaternary carbon at position 4. - Methylene carbon in the ring. - Methyl carbon. - Hydroxymethyl carbon. |
| IR (Infrared) Spectroscopy | - O-H stretch (hydroxyl group): broad peak around 3300-3500 cm⁻¹. - N-H stretch (amide): peak around 3200-3300 cm⁻¹. - C=O stretch (amide): strong peak around 1650-1680 cm⁻¹. - C-H stretches (aromatic and aliphatic). - C=C stretches (aromatic ring). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 206.24. |
Potential Pharmacological Properties and Signaling Pathways
The pyrazolidinone scaffold is present in several biologically active compounds, exhibiting a range of pharmacological effects. Based on the activities of related compounds, 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one may possess anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Pyrazolidine derivatives have been reported to exhibit anti-inflammatory effects.[7] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Antioxidant Activity
The reducing properties of pyrazolidinone derivatives, evident from their use as photographic developers, suggest they may act as antioxidants. They could potentially scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
Caption: Proposed antioxidant mechanism through electron donation to ROS.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer with a solid sample.
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Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, GC-MS).
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the molecular weight and structure.
Conclusion
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a compound with established applications in photography and significant, though largely unexplored, potential in the pharmaceutical sciences. This guide has provided a consolidation of its known properties, a plausible and detailed synthetic route, and a hypothesis for its potential biological activities based on its chemical structure. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential. The experimental protocols and data presented herein provide a solid foundation for future investigations into this promising molecule.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. sanjeevanpharma.com [sanjeevanpharma.com]
- 6. 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone [stenutz.eu]
- 7. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
